molecular formula C7H7ClN4 B1596283 6-Chloro-9-ethylpurine CAS No. 5462-86-2

6-Chloro-9-ethylpurine

Cat. No. B1596283
CAS RN: 5462-86-2
M. Wt: 182.61 g/mol
InChI Key: YSKHRCGNQFWRFM-UHFFFAOYSA-N
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Description

6-Chloro-9-ethylpurine (6-CEP) is an organic compound that is widely used in scientific research. It is a purine derivative, which is a type of heterocyclic compound containing nitrogen and carbon atoms in a ring structure. 6-CEP is commonly used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Anticancer Research

6-chloro-9-ethyl-9H-purine has been studied for its potential in anticancer therapy . Its structure allows it to interact with various cellular targets, potentially inhibiting cancer cell growth. Researchers have explored its efficacy against different cancer cell lines, aiming to understand its mechanism of action and therapeutic potential .

Antimicrobial Activity

This compound has been part of studies investigating antimicrobial properties . By modifying the purine structure, scientists aim to enhance the antimicrobial activity against a range of pathogens, including bacteria and fungi. The goal is to develop new drugs that can combat resistant strains of microorganisms .

Biochemical Research

In biochemistry, 6-chloro-9-ethyl-9H-purine serves as a building block for synthesizing various analogs. These analogs are then used to study biochemical pathways, enzyme inhibition, and receptor-ligand interactions, which are crucial for understanding cellular processes .

Pharmacological Studies

The compound’s role in pharmacology is significant, particularly in the development of purine analogs . These analogs can have diverse therapeutic effects, including anti-inflammatory and neuroprotective actions. The compound’s modifications lead to new pharmacological insights and potential treatments .

Molecular Biology Applications

6-chloro-9-ethyl-9H-purine is utilized in molecular biology as a precursor for synthesizing nucleotide analogs. These analogs are essential tools for studying DNA replication, repair, and transcription processes. They help in understanding genetic regulation and mutation effects .

Organic Synthesis

In organic chemistry, this compound is used for creating novel organic molecules through various synthetic routes. It acts as an intermediate in the synthesis of complex molecules, which can have applications ranging from material science to medicinal chemistry .

Analytical Chemistry

Analytical chemists use 6-chloro-9-ethyl-9H-purine for developing analytical methods. Its well-defined structure and properties make it a suitable standard for calibrating instruments and validating analytical procedures .

Chemical Engineering

In chemical engineering, the compound finds use in process development for the synthesis of pharmaceuticals. Its role in optimizing reaction conditions and scaling up production is vital for industrial applications .

properties

IUPAC Name

6-chloro-9-ethylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKHRCGNQFWRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280250
Record name 6-Chloro-9-ethylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-9-ethylpurine

CAS RN

5462-86-2
Record name 6-Chloro-9-ethylpurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-9-ethylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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